ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC10405743
Molecular Formula: C22H21NO5
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21NO5 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | ethyl 2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C22H21NO5/c1-3-27-22(26)18-12(2)23-15-8-6-9-16(24)20(15)19(18)14-11-28-17-10-5-4-7-13(17)21(14)25/h4-5,7,10-11,19,23H,3,6,8-9H2,1-2H3 |
| Standard InChI Key | ZROOABQEMVDFHX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)CCC2)C |
| Canonical SMILES | CCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)CCC2)C |
Introduction
Ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. It features a hexahydroquinoline core fused with a chromenone moiety, which contributes to its potential biological activities and applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided search results, related compounds and their properties can offer insights into its characteristics and potential uses.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic reactions. For large-scale production, optimized methods like continuous flow reactors may be employed to enhance yield and purity while minimizing waste.
Biological Activity and Potential Applications
Compounds with similar structures have shown potential in various biological activities, including anticancer, anti-inflammatory, and antiviral effects. The chromenone moiety is known for its biological activity, contributing to the compound's potential therapeutic applications.
| Compound Type | Biological Activity |
|---|---|
| Hexahydroquinolines | Anticancer, anti-inflammatory |
| Chromenone Derivatives | Antioxidant, anti-inflammatory |
| Thiophene-substituted Quinolines | Anti-inflammatory effects |
Research Findings and Future Directions
While specific research findings on ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate are not available, studies on related compounds suggest that these molecules may interact with biological targets by inhibiting enzyme activity or binding to specific receptors. Further research is needed to explore its mechanism of action and therapeutic potential.
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